molecular formula C15H13BrO3 B2708371 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 384856-98-8

3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No.: B2708371
CAS No.: 384856-98-8
M. Wt: 321.17
InChI Key: GSTKVEAPDUULAK-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde is a chemical compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol This compound is known for its unique structure, which includes a bromobenzyl group and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol and aldehyde react in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromobenzyl group can enhance its binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and methoxy groups provides a balance of electronic effects that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

3-[(4-bromophenyl)methoxy]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTKVEAPDUULAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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